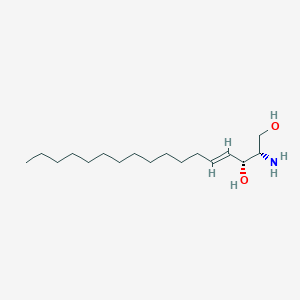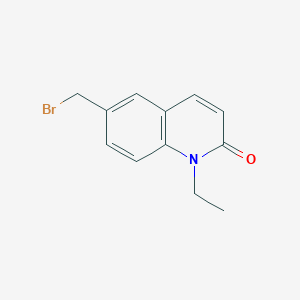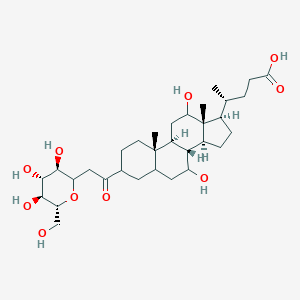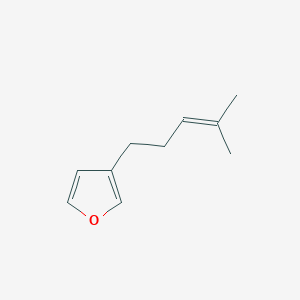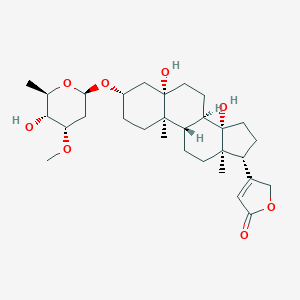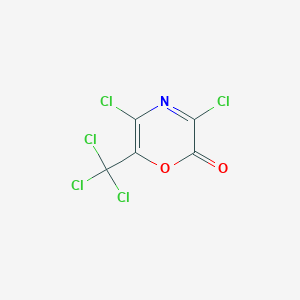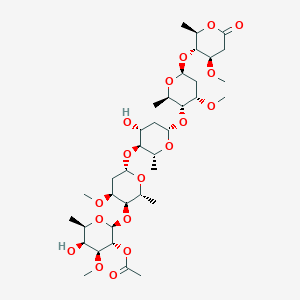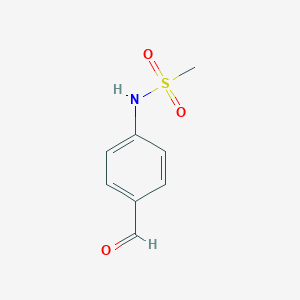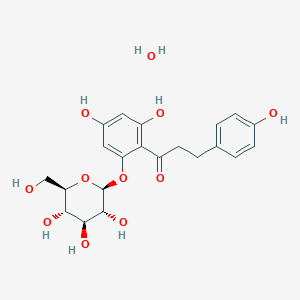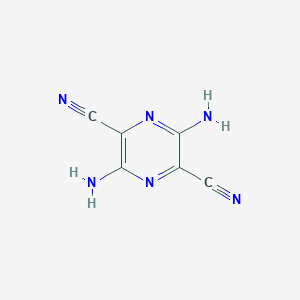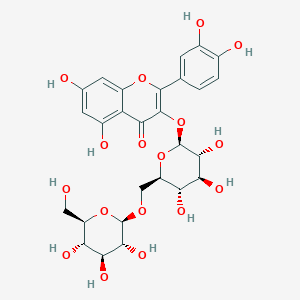
Quercetin 3-gentiobioside
Übersicht
Beschreibung
Quercetin 3-gentiobioside is a flavonoid O-diglycoside, a type of phytochemical found in various plants. It is a derivative of quercetin, a well-known flavonoid, and is characterized by the attachment of a gentiobiose sugar moiety at the third position of the quercetin molecule. This compound is known for its diverse biological activities and potential health benefits, making it a subject of interest in various scientific fields .
Wirkmechanismus
Target of Action
Quercetin 3-gentiobioside is known to target Aldose Reductase (AR) and the formation of Advanced Glycation Endproducts (AGEs) . Aldose Reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGEs play significant roles in various metabolic disorders and diseases.
Mode of Action
This compound interacts with its targets by inhibiting their activities . By inhibiting AR, it prevents the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs excessively. The inhibition of AGE formation helps to prevent the harmful effects of protein glycation, which includes the alteration of protein structure and function .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to be involved in the regulation of dyslipidemia and the levels of Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein cholesterol (LDL-c) . It also impacts various metabolic pathways such as lactosamine, 11b-hydroxyprogesterone, arachidonic acid, glycerophospholipid, sphingolipid, glycerolipid, and linoleic acid metabolism .
Pharmacokinetics
It is known that there may exist transformations between quercetin, isoquercitrin, and this compound in vivo
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to regulate dyslipidemia, inhibit the levels of TC, TG, and LDL-c, and reduce lipid deposition . It also ameliorates hepatic injury and steatosis in High-Fat Diet (HFD)-induced rats, providing a protective effect on the liver . Furthermore, it can significantly change the composition of intestinal flora, increasing beneficial bacteria and reducing the composition of harmful bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of biotransformation of Quercetin to this compound using engineered Escherichia coli was found to be influenced by factors such as induction temperature, cell density, and reaction temperature
Biochemische Analyse
Biochemical Properties
Quercetin 3-gentiobioside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with aldose reductase, an enzyme involved in the polyol pathway. This compound inhibits aldose reductase, thereby reducing the formation of advanced glycation end-products (AGEs) which are implicated in diabetic complications . Additionally, it interacts with glycosyltransferases, which are responsible for its glycosylation, enhancing its solubility and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 in Vero E6 and Caco-2 cells, demonstrating its antiviral properties . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to aldose reductase, inhibiting its activity and preventing the formation of AGEs . Additionally, it interacts with glycosyltransferases, facilitating its glycosylation and enhancing its biological activity . This compound also affects mitochondrial function by modulating the electron transport chain and oxidative phosphorylation, leading to changes in ATP production and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under optimal conditions but may degrade over time under harsh conditions . Long-term effects on cellular function have been observed, including sustained inhibition of aldose reductase and reduced formation of AGEs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by glycosyltransferases, which attach sugar moieties to the quercetin backbone, enhancing its solubility and stability . It also interacts with enzymes involved in the polyol pathway, inhibiting aldose reductase and reducing the formation of AGEs . These interactions affect metabolic flux and metabolite levels, contributing to its biological activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function . Its localization and accumulation are influenced by factors such as glycosylation and cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its glycosylation enhances its solubility and stability, allowing it to accumulate in the mitochondria and modulate mitochondrial function . These localization mechanisms are essential for its biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Quercetin-3-Gentiobiosid kann durch Biotransformation unter Verwendung gentechnisch veränderter Escherichia-coli-Stämme synthetisiert werden. Diese Stämme beherbergen uridindiphosphatabhängige Glykosyltransferasen und Nukleotidzucker-biosynthetische Gene. Das Verfahren umfasst die Zugabe von Quercetin zum Kulturmedium, gefolgt von der Optimierung der Induktionstemperatur, Zellzahl und Reaktionstemperatur. Diese Methode hat eine Konversionsrate von etwa 49 % erreicht und etwa 46,2 mg/L Quercetin-3-Gentiobiosid produziert .
Industrielle Produktionsverfahren: Die industrielle Produktion von Quercetin-3-Gentiobiosid erfolgt in der Regel mit mikrobiellen Fermentationstechniken. Gentechnisch veränderte mikrobielle Stämme werden verwendet, um Quercetin unter kontrollierten Bedingungen in Quercetin-3-Gentiobiosid umzuwandeln. Dieses Verfahren wird gegenüber der traditionellen Extraktion und Reinigung aus Pflanzen aufgrund seiner höheren Effizienz und Skalierbarkeit bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quercetin-3-Gentiobiosid unterliegt verschiedenen chemischen Reaktionen, darunter Glykosylierung, Oxidation und Hydrolyse. Die Glykosylierung beinhaltet die Addition von Zuckerresten an das Quercetin-Molekül, wodurch seine Löslichkeit und Stabilität erhöht wird. Oxidationsreaktionen können zur Bildung verschiedener Quercetin-Derivate führen, während die Hydrolyse die glykosidischen Bindungen aufbrechen und Quercetin und Gentiobiose freisetzen kann .
Häufige Reagenzien und Bedingungen:
Glykosylierung: Uridindiphosphatabhängige Glykosyltransferasen und Nukleotidzucker.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff.
Hydrolyse: Saure oder enzymatische Bedingungen zur Spaltung glykosidischer Bindungen.
Hauptprodukte:
Glykosylierung: Quercetin-3-Gentiobiosid.
Oxidation: Verschiedene oxidierte Quercetin-Derivate.
Hydrolyse: Quercetin und Gentiobiose.
Wissenschaftliche Forschungsanwendungen
Quercetin-3-Gentiobiosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie:
- Verwendung als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und der Auswirkungen der Glykosylierung auf die Stabilität und Löslichkeit von Flavonoiden .
Biologie:
- Untersuchung seiner Rolle in der Pflanzenpigmentierung, im UV-B-Schutz und in der Interaktion mit Mikroorganismen .
Medizin:
- Erforschung seines potenziellen antioxidativen, entzündungshemmenden und krebshemmenden Potenzials. Es hat vielversprechende Ergebnisse gezeigt bei der Reduzierung von oxidativem Stress und der Modulation von Immunantworten .
Industrie:
- Einsatz bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln aufgrund seiner gesundheitsfördernden Eigenschaften .
5. Wirkmechanismus
Quercetin-3-Gentiobiosid übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome oder Elektronen spendet.
Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.
Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch die Modulation von Signalwegen wie den PI3K/Akt- und MAPK-Signalwegen
Vergleich Mit ähnlichen Verbindungen
Quercetin-3-Gentiobiosid wird mit anderen ähnlichen Flavonoidglykosiden verglichen:
Quercetin-3-glucosid (Isoquercitrin): Ähnlich in der Struktur, jedoch mit einem einzigen Glucoserest anstelle von Gentiobiose. .
Rutin (Quercetin-3-rutinosid): Enthält einen Rutinose-Zuckerrest. .
Quercetin-3-galactosid: Ähnlich wie Quercetin-3-glucosid, aber mit einem Galactoserest. .
Quercetin-3-Gentiobiosid ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310649 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-83-6, 117-39-5 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quercetin 3-O-diglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?
A1: While the provided research focuses on the computational analysis of this compound, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].
Q2: What is the significance of this compound being identified in Okra (Abelmoschus esculentus)?
A2: The identification of this compound in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of this compound in various Okra cultivars and its bioavailability when consumed.
Q3: What computational methods were used to evaluate this compound as a potential aromatase inhibitor?
A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of this compound. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the this compound-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


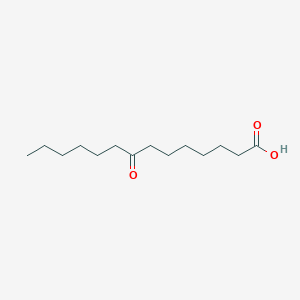
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
